4-甲基伞形酮

概述

描述

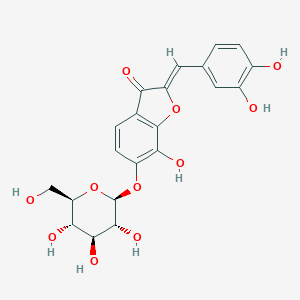

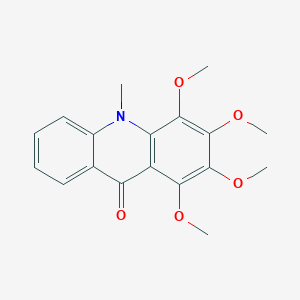

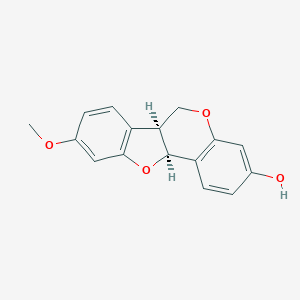

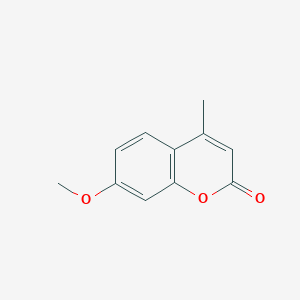

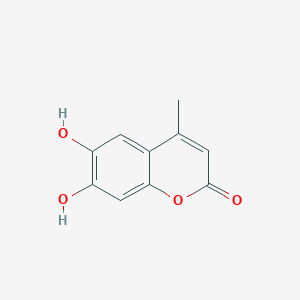

甲基伞形酮,也称为4-甲基伞形酮,是一种天然存在的香豆素衍生物。其结构特征是苯并吡喃酮核心在6和7位具有羟基,在4位具有甲基。 这种化合物以其多样的药理性质而闻名,包括抗炎、抗氧化和神经保护作用 .

科学研究应用

甲基伞形酮在科学研究中有着广泛的应用:

化学: 用作铃木偶联反应中的荧光传感器。

生物学: 具有抗炎和抗氧化特性,使其在研究氧化应激和炎症方面有用。

医学: 研究其通过抑制NLRP3炎症小体而产生的潜在抗抑郁作用。

作用机制

甲基伞形酮通过多种分子靶点和途径发挥作用:

抗炎: 抑制NLRP3炎症小体,减少促炎细胞因子如白介素-6和肿瘤坏死因子-α的产生。

抗氧化: 增强超氧化物歧化酶和谷胱甘肽等抗氧化酶的活性,减少氧化应激。

准备方法

合成路线和反应条件: 甲基伞形酮可以通过多种方法合成。一种常见的合成路线包括在硫酸存在下,将羟基氢醌三乙酸酯和乙酰乙酸乙酯缩合。 反应混合物加热至80°C,然后冷却至室温,得到甲基伞形酮 .

工业生产方法: 甲基伞形酮的工业生产通常涉及大型有机合成技术。该过程从制备羟基氢醌三乙酸酯和乙酰乙酸乙酯开始,然后在受控条件下缩合。 然后通过重结晶纯化产物,得到高纯度的甲基伞形酮 .

化学反应分析

反应类型: 甲基伞形酮会经历多种化学反应,包括:

氧化: 甲基伞形酮可以被氧化形成醌。

还原: 还原反应可以将甲基伞形酮转化为相应的二氢衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及酰氯和卤代烷等试剂.

主要产物:

氧化: 醌

还原: 二氢衍生物

取代: 各种取代的香豆素

相似化合物的比较

属性

IUPAC Name |

6,7-dihydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOJTUXGYQVLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060187 | |

| Record name | 4-Methylesculetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-84-0 | |

| Record name | 4-Methylesculetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydroxy-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylesculetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylesculetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydroxy-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLESCULETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132H8N0A91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 4-MESC exhibits its biological activity through multiple mechanisms. One prominent mechanism is its ability to inhibit hyaluronan synthase, an enzyme crucial for hyaluronan synthesis. This inhibition leads to a decrease in hyaluronan levels, impacting various cellular processes like cell adhesion, invasion, and tumor metastasis. [] 4-MESC is also a potent reactive oxygen species (ROS) scavenger and metal chelating agent, contributing to its antioxidant and protective effects against oxidative stress. [] Additionally, 4-MESC acts as a Nrf2 activator, promoting the expression of antioxidant genes and further contributing to its protective effects. []

ANone: 4-MESC demonstrates anti-inflammatory effects by inhibiting the NLRP3 inflammasome. It exhibits a high binding affinity for the NLRP3 PYD domain. [] This interaction likely disrupts the assembly and activation of the inflammasome, leading to reduced production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. []

ANone: Research suggests that 4-MESC influences smooth muscle relaxation and contraction by modulating prostaglandin synthesis. Studies using prostaglandin synthesis inhibitors like lysine acetylsalicylate and indomethacin have shown that these inhibitors can reduce or abolish the relaxation induced by 4-MESC. [, , , ] This suggests that 4-MESC's effects on smooth muscle are mediated, at least in part, by the release of prostaglandins.

ANone: The molecular formula of 4-methylesculetin is C10H8O4, and its molecular weight is 192.17 g/mol. []

ANone: Yes, 4-methylesculetin has been characterized using various spectroscopic techniques. Infrared (IR) spectroscopy reveals important bands corresponding to its functional groups. [] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about its structure, including 1H NMR signals assigned to specific protons within the molecule. []

ANone: Yes, density functional theory (DFT) calculations have been employed to investigate the molecular structure and properties of 4-methylesculetin. These studies have provided insights into its electronic structure, HOMO-LUMO energy gap, and molecular descriptors such as octanol-water and air-water partition coefficients. []

ANone: DFT calculations indicate that 4-methylesculetin possesses a relatively small HOMO-LUMO energy gap compared to other coumarin derivatives, suggesting its potential reactivity. [] Furthermore, calculated molecular descriptors like the index of electrophilicity suggest that 4-methylesculetin exhibits strong electrophilicity, indicating its propensity to accept electrons and participate in chemical reactions. []

ANone: Research suggests that the introduction of hydroxyl groups, particularly at positions 6, 7, and 8 of the coumarin ring, significantly enhances contact sensitization activity. [] This observation highlights the importance of the catecholic structure for sensitization potential. []

ANone: While the provided research doesn't explicitly compare 4-MESC with esculetin (lacking the 4-methyl group) across all activities, the 4-methyl group appears to influence its metabolic profile. Studies show 4-MESC is metabolized at a slower rate compared to esculetin by UGT1A6 and UGT1A9 enzymes. [] This difference in metabolism could potentially affect the pharmacokinetic profile and overall efficacy of these two compounds.

ANone: The main metabolic pathway for 4-MESC in vitro is 7-O-monoglucuronidation. This process is primarily catalyzed by UDP-glucuronosyltransferases UGT1A6 and UGT1A9, mainly in the liver. []

ANone: Studies using Caco-2 monolayers and intestinal perfusion models suggest that both 4-MESC and its parent compound, esculetin, demonstrate good permeability, indicating efficient absorption in the intestines. [] Moreover, 4-MESC can cross the blood-brain barrier, as indicated by pharmacokinetic analysis using the SwissADME tool and confirmed by its observed effects on the central nervous system. []

ANone: In vitro studies have shown that 4-MESC inhibits hyaluronan synthesis in human pancreatic cancer cells, leading to reduced cell adhesion and locomotion. [] Furthermore, 4-MESC exhibits antitumor activity against pancreatic cancer in vivo using nude mice models, slowing down tumor growth. []

ANone: Studies using lipopolysaccharide (LPS) to induce depression-like behavior in mice have shown that 4-MESC can significantly reduce immobility duration in both the tail suspension test and the forced swim test. [] This suggests potential antidepressant-like effects of 4-MESC.

ANone: Yes, in vivo studies have demonstrated that 4-MESC can protect against DNA damage caused by the chemotherapeutic drug doxorubicin. This protection was observed in various tissues including peripheral blood, liver, bone marrow, brain, and testicle cells. []

ANone: Researchers have utilized liquid chromatography-mass spectrometry (LC-MS) and 1H-nuclear magnetic resonance (1HNMR) to identify and characterize the metabolites of 4-MESC, particularly its glucuronide conjugates. [] These techniques provide detailed structural information and enable the quantification of 4-MESC and its metabolites in biological samples.

ANone: The interaction of 4-MESC with HSA has been studied using various techniques including Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy, fluorescence spectroscopy, and molecular docking studies. [] These methods provide complementary information regarding binding affinity, binding sites, and the structural aspects of the interaction.

ANone: Studies using transporter gene knockout mice and Caco-2 cells have revealed that efflux transporters, particularly breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2), play a significant role in the excretion of 4-MESC glucuronides. [] Inhibition of these transporters led to increased plasma concentrations of 4-MESC glucuronides, highlighting their importance in the pharmacokinetic profile of 4-MESC. []

ANone: 4-MESC exhibits promising activities in various fields. In medicinal chemistry, its anti-inflammatory, antioxidant, and antitumor properties make it a potential candidate for developing novel therapeutics for inflammatory diseases, cancer, and neurodegenerative disorders. [, , ] Its application as a fluorescent probe in chemical sensor development for detecting sulfur mustard simulants highlights its utility in analytical chemistry and environmental monitoring. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。